molecular formula C16H15NO3 B8392376 N[(3-methylphenyl)acetyl]anthranilic acid

N[(3-methylphenyl)acetyl]anthranilic acid

Cat. No. B8392376
M. Wt: 269.29 g/mol
InChI Key: YOTXADQYGBAPHC-UHFFFAOYSA-N
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Patent
US05217961

Procedure details

N(chloroacetyl)anthranilic acid 6.4 g (15 mmol) (synthesized from anthranilic acid by the same procedures as those of Example 9) and m-toluidine 9.5 ml (0.09 mol) were dissolved in 60 ml of dimethylformamide and heated at 80° to 90° C. for 4 hours. The reaction mixture was poured into ice water and extracted with ether. The resulting ether solution was extracted with 10% sodium hydroxide and the resulting aqueous solution was neutralized with 10% HCl solution. The neutralized solution was extracted with ether, and the ether solution was washed with water and dried. The solvent of dried solution was distilled off and the residue was recrystallized from benzene-hexane to obtain N[(3-methylphenyl)acetyl]anthranilic acid 4.7 g (yield: 57%).
Name
N(chloroacetyl)anthranilic acid
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:8]([OH:10])=[O:9])=[O:4].[C:15](O)(=O)[C:16]1[C:17](=[CH:19][CH:20]=[CH:21][CH:22]=1)N.NC1C=CC=C(C)C=1>CN(C)C=O>[CH3:15][C:16]1[CH:22]=[C:21]([CH2:2][C:3]([NH:5][C:6]2[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8]([OH:10])=[O:9])=[O:4])[CH:20]=[CH:19][CH:17]=1

Inputs

Step One
Name
N(chloroacetyl)anthranilic acid
Quantity
6.4 g
Type
reactant
Smiles
ClCC(=O)NC=1C(C(=O)O)=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
9.5 mL
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° to 90° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The resulting ether solution was extracted with 10% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The neutralized solution was extracted with ether
WASH
Type
WASH
Details
the ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The solvent of dried solution was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1)CC(=O)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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